molecular formula C12H7ClN2O3 B8322904 3-(2-Chloro-5-nitrobenzoyl)pyridine

3-(2-Chloro-5-nitrobenzoyl)pyridine

Cat. No. B8322904
M. Wt: 262.65 g/mol
InChI Key: CACYUYJENBFFOU-UHFFFAOYSA-N
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Patent
US06706663B2

Procedure details

To a mixture of o-chlorophenyl 3-pyridyl ketone (10.0 g, 0.460 mol) and concentrated sulfuric acid at 0° C. is added dropwise a mixture of 90% nitric acid (2.40 ml) and concentrated sulfuric acid (6.0 ml). The resultant mixture is stirred one hour at 0° C., poured onto ice and neutralized with 30% ammonium hydroxide. Filtration and drying affords the title compound as a solid (11.4 g, 94.2%) which is identified by mass spectral analysis.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94.2%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[Cl:15])=[O:8])[CH:2]=1.S(=O)(=O)(O)O.[N+:21]([O-])([OH:23])=[O:22].[OH-].[NH4+]>>[Cl:15][C:10]1[CH:11]=[CH:12][C:13]([N+:21]([O-:23])=[O:22])=[CH:14][C:9]=1[C:7]([C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=O)C=2C=NC=CC2)C=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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